molecular formula C9H14ClN3O5 B14128493 Pseudoisocytidine hydrochloride CAS No. 59464-15-2

Pseudoisocytidine hydrochloride

Cat. No.: B14128493
CAS No.: 59464-15-2
M. Wt: 279.68 g/mol
InChI Key: JEIABKUXHKINSZ-MDTBIHKOSA-N
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Preparation Methods

The synthesis of pseudoisocytidine hydrochloride involves several steps. One common method includes the reaction of a suitable sugar derivative with a cytosine analogue under specific conditions to form the nucleoside. The hydrochloride salt is then prepared by treating the nucleoside with hydrochloric acid. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Pseudoisocytidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce reduced forms of the nucleoside .

Scientific Research Applications

Pseudoisocytidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of pseudoisocytidine hydrochloride involves its incorporation into RNA and DNA, where it forms pseudoisocytidine triphosphate. This incorporation disrupts normal nucleic acid function, leading to antileukemic effects. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it effective in inhibiting the growth of leukemic cells .

Comparison with Similar Compounds

Pseudoisocytidine hydrochloride is unique compared to other nucleoside analogues due to its enhanced stability and resistance to enzymatic deamination. Similar compounds include:

This compound’s unique properties make it a valuable compound in scientific research and pharmaceutical development.

Properties

CAS No.

59464-15-2

Molecular Formula

C9H14ClN3O5

Molecular Weight

279.68 g/mol

IUPAC Name

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C9H13N3O5.ClH/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7;/h1,4-7,13-15H,2H2,(H3,10,11,12,16);1H/t4-,5-,6-,7+;/m1./s1

InChI Key

JEIABKUXHKINSZ-MDTBIHKOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.Cl

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O.Cl

Origin of Product

United States

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